

Technical Support Center: 2-Nitro-4-(trifluoromethyl)aniline Experiments

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Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)aniline

Cat. No.: B145796

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **2-Nitro-4-(trifluoromethyl)aniline**.

Chemical Properties and Data

A summary of the key physical and chemical properties of **2-Nitro-4-(trifluoromethyl)aniline** is provided below for easy reference.

Property	Value
CAS Number	400-98-6
Molecular Formula	C ₇ H ₅ F ₃ N ₂ O ₂
Molar Mass	206.12 g/mol [1][2]
Appearance	Yellow crystalline solid[1]
Melting Point	105-106 °C[1]
Boiling Point	265.6 ± 40.0 °C (Predicted)[1]
Solubility	Soluble in Methanol, Toluene[1]
Storage Condition	Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Frequently Asked Questions (FAQs)

Safety and Handling

Q1: What are the primary hazards associated with **2-Nitro-4-(trifluoromethyl)aniline**?

A1: **2-Nitro-4-(trifluoromethyl)aniline** is harmful if swallowed, inhaled, or in contact with skin.
[1] It can cause skin, eye, and respiratory system irritation.[1][3] It is also toxic to aquatic life with long-lasting effects.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Always wear suitable protective clothing, gloves, and eye/face protection.[1][3][4]
Specifically, chemical safety goggles or glasses, protective gloves, and a lab coat are mandatory.[3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3][4] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4]

Q3: What are the proper storage conditions for **2-Nitro-4-(trifluoromethyl)aniline**?

A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] It is recommended to keep it in a dark place under an inert atmosphere.
[1] Some sources also suggest refrigeration to maintain product quality.[4]

Q4: What should I do in case of accidental exposure?

A4:

- Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4]
Remove contaminated clothing and seek medical attention if irritation occurs.[4]
- Eye Contact: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4]
- Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4]

- Ingestion: If swallowed, immediately call a poison center or doctor. Rinse the mouth. Do NOT induce vomiting.[3][4]

Experimental Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes?

A1: Low yields can stem from several factors:

- Incomplete Reaction: The reaction may require higher temperatures or a catalyst to proceed to completion. For instance, the synthesis from 4-chloro-3-nitro-benzotrifluoride requires temperatures of 80 to 150 °C.[5]
- Side Reactions: The formation of isomers or other byproducts can reduce the yield of the desired product. Nitration reactions, a common step in related syntheses, can produce multiple isomers.
- Suboptimal Reagents: Ensure the purity and reactivity of your starting materials and reagents.
- Loss during Workup: The product may be lost during extraction or purification steps. Ensure efficient extraction with an appropriate solvent and optimize your purification method.

Q2: I am observing significant impurities in my product after synthesis. How can I improve the purity?

A2: Impurity formation is a common issue. Consider the following:

- Reaction Conditions: Carefully control the reaction temperature and stoichiometry of reactants to minimize side product formation.
- Purification Method: Recrystallization from a suitable solvent is often effective for crystalline solids like **2-Nitro-4-(trifluoromethyl)aniline**. Column chromatography can also be used to separate the desired product from impurities. Adsorption on materials like Beta zeolite has been shown to be effective for purifying nitro-substituted anilines from aqueous solutions.[6]
- Starting Material Purity: The purity of your starting materials is crucial. Impurities in the reactants can be carried through the reaction and contaminate the final product.

Q3: The synthesized product has a dark color. What does this indicate?

A3: A dark coloration can indicate the presence of decomposition products or highly colored, oxidized impurities. This can be caused by:

- **Excessive Heat:** Heating the reaction mixture too high or for too long can lead to decomposition.
- **Air/Light Sensitivity:** The compound should be stored in a dark place and handled under an inert atmosphere to prevent degradation.^[1] Some related anilines are known to be light or air-sensitive.^{[7][8]}
- **Impurities:** Certain impurities can catalyze decomposition or polymerization reactions, leading to discoloration.

Experimental Protocols

Generalized Synthesis of 2-Nitro-4-(trifluoromethyl)aniline

This protocol is a generalized procedure based on the ammonolysis of 4-chloro-3-nitro-benzotrifluoride as described in patent literature.^[5] Note: This is an example and should be adapted and optimized for specific laboratory conditions. All work should be performed in a chemical fume hood with appropriate PPE.

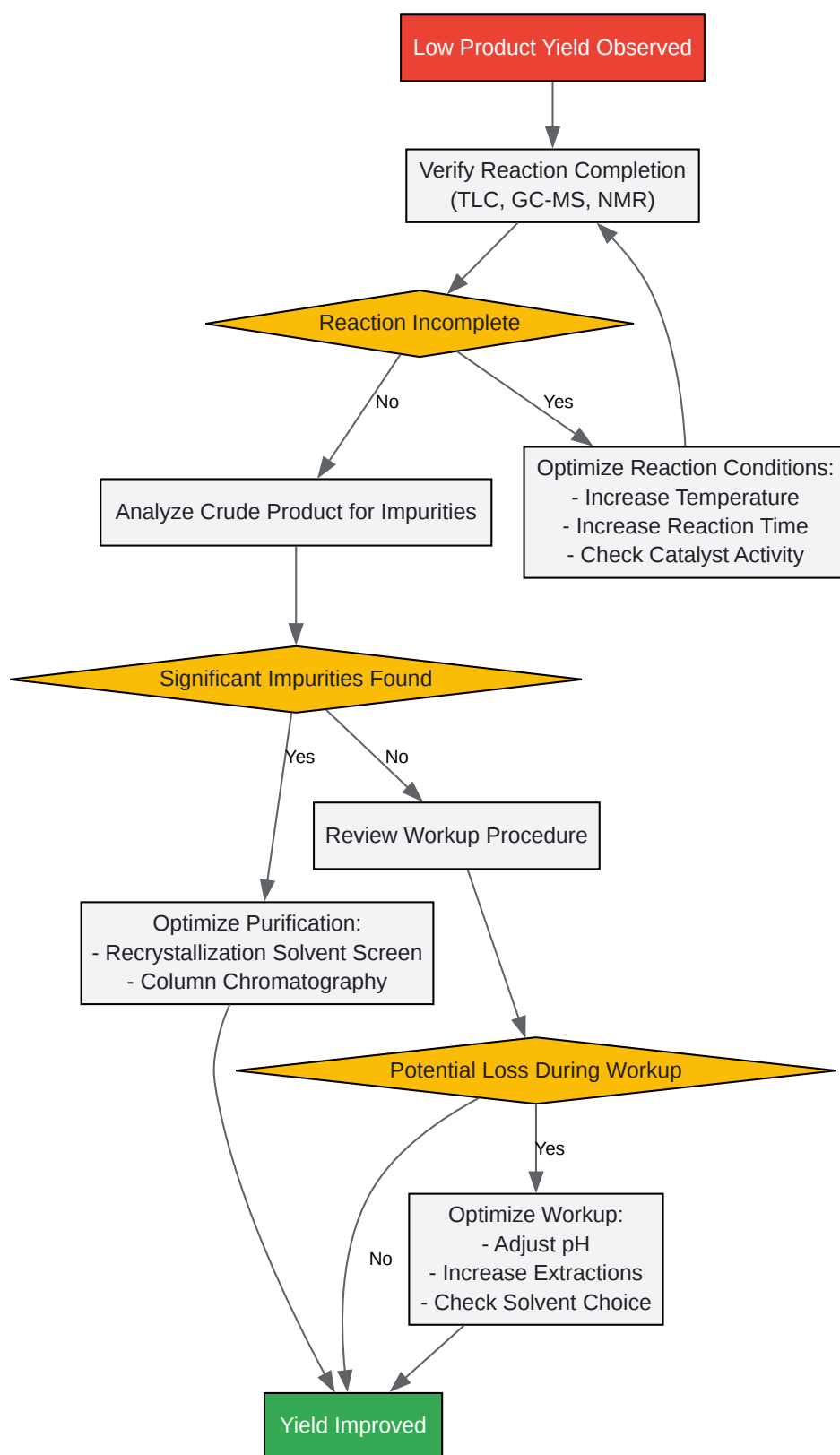
Materials:

- 4-chloro-3-nitro-benzotrifluoride
- Aqueous ammonia (excess)
- Copper catalyst (optional)
- Organic solvent for extraction (e.g., Toluene)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

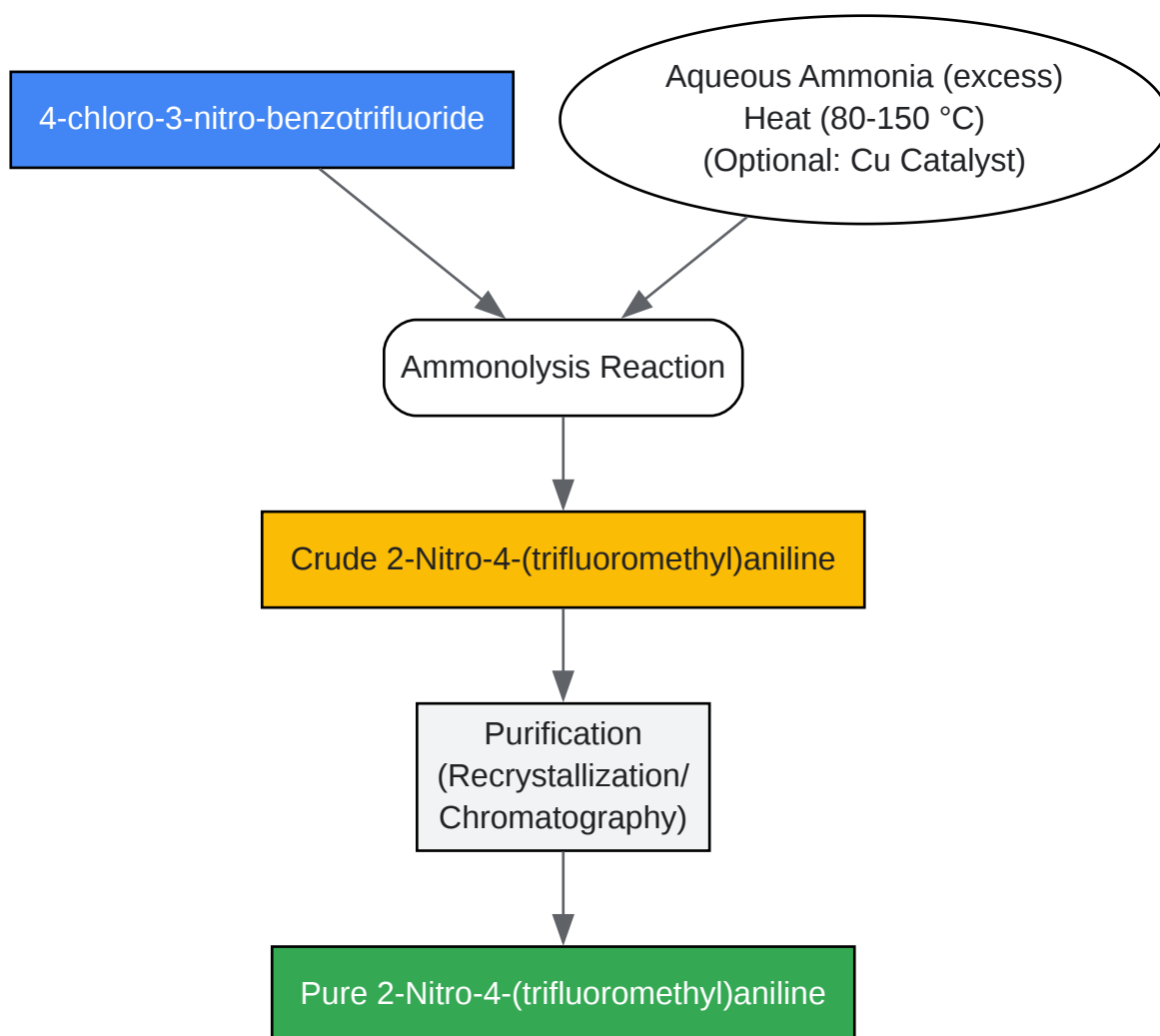
- In a pressure vessel, combine 4-chloro-3-nitro-benzotrifluoride with an excess of aqueous ammonia.
- (Optional) Add a suitable copper catalyst.
- Seal the vessel and heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature may need to be determined experimentally.
- Maintain the temperature and stir the reaction for a sufficient time to ensure completion. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
- After the reaction is complete, cool the vessel to room temperature.
- Carefully vent any excess pressure.
- Transfer the reaction mixture to a separatory funnel.
- Extract the aqueous layer multiple times with an organic solvent like toluene.
- Combine the organic extracts and wash with water and then brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
- Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **2-Nitro-4-(trifluoromethyl)aniline** by recrystallization or column chromatography.

Visualizations



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Caption: Troubleshooting workflow for low experimental yield.



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
Caption: General synthesis pathway for **2-Nitro-4-(trifluoromethyl)aniline**.

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